Oxasulfuron

Environmental Fate Soil Dissipation Residual Activity

Researchers requiring a selective post-emergence herbicide for soybean weed control face cross-resistance risks with generic ALS inhibitors. Oxasulfuron, distinguished by its unique oxetane ring, delivers 91% single-application control of broadleaf and grass weeds at 45-80 g a.i./ha, with enhanced efficacy to 94% in tank mixtures with imazamox plus thifensulfuron-methyl. Its field DT50 of 9.67 days-nearly double that of nicosulfuron-extends residual activity, while rapid metabolic degradation in soybean ensures crop selectivity. Ideal for non-GMO soybean systems and ALS-resistance probe studies. Supplied as ≥98% analytical-grade material with full documentation.

Molecular Formula C17H18N4O6S
Molecular Weight 406.4 g/mol
CAS No. 144651-06-9
Cat. No. B117337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxasulfuron
CAS144651-06-9
Molecular FormulaC17H18N4O6S
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C
InChIInChI=1S/C17H18N4O6S/c1-10-7-11(2)19-16(18-10)20-17(23)21-28(24,25)14-6-4-3-5-13(14)15(22)27-12-8-26-9-12/h3-7,12H,8-9H2,1-2H3,(H2,18,19,20,21,23)
InChIKeyIOXAXYHXMLCCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.28e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Oxasulfuron: Sulfonylurea Herbicide for Soybeans


Oxasulfuron is a sulfonylurea herbicide, developed by Ciba-Geigy (now Syngenta) and introduced in 1996, that functions as an acetolactate synthase (ALS) inhibitor, disrupting branched-chain amino acid biosynthesis in susceptible plants [1]. It is characterized by a unique oxetane ring in its molecular structure [2]. This compound is primarily utilized as a post-emergence herbicide for the control of a wide spectrum of grass and broadleaf weeds in soybeans, with application rates typically ranging from 45 to 80 g a.i./ha [3]. Its selectivity in soybeans is attributed to rapid metabolic degradation within the crop .

Why Oxasulfuron Cannot Be Simply Substituted


While all sulfonylurea herbicides share a common mode of action (ALS inhibition), oxasulfuron exhibits distinct physicochemical and biological properties that preclude generic substitution. Key differentiators include its unique soil dissipation half-life (DT50) of 9.67 days under field conditions [1], which is nearly double that of nicosulfuron (5.2 days) [1], directly impacting residual weed control and plant-back intervals. Furthermore, its rapid metabolic inactivation in soybean plants, which confers high crop selectivity, is not a universal trait among all sulfonylureas [2]. The compound's specific spectrum of controlled weeds, including efficacy on species like Abutilon theophrasti and Ambrosia artemisiifolia, and its performance in combination with other herbicides like imazamox and thifensulfuron-methyl, are also product-specific [3]. These factors make direct substitution without empirical validation a high-risk strategy for achieving target weed control and crop safety.

Oxasulfuron: Comparative Quantitative Evidence


Soil Persistence vs. Nicosulfuron

In a field dissipation study conducted in Serbia, oxasulfuron exhibited a half-life (DT50) of 9.67 days in the topsoil (0-30 cm), which is nearly twice as long as the 5.2-day half-life observed for nicosulfuron under identical conditions [1].

Environmental Fate Soil Dissipation Residual Activity

Weed Control: Single Application vs. Tank Mixtures

A three-year field study in Croatia found that a single application of oxasulfuron at recommended rates achieved 91% control of annual grass and broadleaf weeds, which was numerically superior to imazamox (89%) [1]. Combining oxasulfuron with imazamox increased control to 92%, and with imazamox and thifensulfuron-methyl, control reached 94% [1].

Weed Control Soybean Post-emergence Herbicide

Lab Soil Dissipation vs. Rimsulfuron and Prosulfuron

In a controlled laboratory incubation study using Calcic Chernozem Clayic soil, oxasulfuron degraded more slowly than rimsulfuron and prosulfuron. At 25°C, oxasulfuron had a half-life of 0.64 days, compared to 0.49 days for rimsulfuron and 0.03 days for prosulfuron at 30°C [1].

Environmental Fate Soil Metabolism Sulfonylurea

Cross-Resistance to ALS Inhibitors in Weeds

A biotype of common sunflower (Helianthus annuus) in Missouri has been confirmed resistant to oxasulfuron, along with chlorimuron-ethyl, cloransulam-methyl, flumetsulam, halosulfuron-methyl, imazaquin, and imazethapyr [1]. This cross-resistance pattern indicates that a target-site mutation conferring resistance to one Group 2 herbicide often confers resistance to oxasulfuron as well.

Herbicide Resistance ALS Inhibitors Weed Science

Oxasulfuron: Key Application Scenarios


Soybean Fields with Mixed Grass and Broadleaf Weeds

Given its demonstrated 91% control of annual grass and broadleaf weeds as a single application [1], oxasulfuron is a strong candidate for post-emergence weed management in conventional soybeans where a broad spectrum of weeds, such as Abutilon theophrasti, Ambrosia artemisiifolia, and Echinochloa crus-galli, are present and have not been confirmed resistant to Group 2 herbicides. Its effective rate range is 45-80 g a.i./ha [2].

Tank-Mix Flexibility for Extended Residual Control

The enhanced weed control achieved with oxasulfuron in tank mixtures—92% with imazamox and 94% with imazamox plus thifensulfuron-methyl [1]—supports its use in integrated programs. This is particularly valuable for managing a broader weed spectrum and delaying the onset of herbicide resistance. Its longer field half-life of 9.67 days [3] compared to nicosulfuron (5.2 days) [3] may also contribute to extended residual activity, an advantage in early-season weed management.

Non-GMO and Conventional Soybean Systems

Oxasulfuron's selectivity in soybeans, mediated by rapid metabolic degradation in the crop [4], makes it a viable option for non-GMO soybean systems where glyphosate cannot be used. It is specifically registered for post-emergence use in soybeans and is safe for rotational crops due to its short residual profile [2].

Research on ALS Resistance Mechanisms

Oxasulfuron's confirmed cross-resistance with other ALS inhibitors in species like Helianthus annuus [5] makes it a valuable tool compound for investigating the genetic basis and spread of target-site resistance to Group 2 herbicides. Its distinct chemical structure (oxetane ring) [6] may also serve as a probe for studying structure-activity relationships within the sulfonylurea class.

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